

13C NMR chemical shifts of diethyl 2-hydroxypentanedioate

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Compound of Interest

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An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of **Diethyl 2-Hydroxypentanedioate**

Authored by: A Senior Application Scientist Introduction

Diethyl 2-hydroxypentanedioate is a diester derivative of 2-hydroxyglutaric acid, featuring two ethyl ester functionalities and a secondary alcohol.^{[1][2]} Its structural elucidation is paramount for its application in various research and development settings, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[3] Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural confirmation of organic molecules like **diethyl 2-hydroxypentanedioate**.^[4] This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for this molecule, the underlying principles governing these shifts, a detailed experimental protocol for data acquisition, and advanced methodologies for spectral assignment.

Predicted ¹³C NMR Spectrum of Diethyl 2-Hydroxypentanedioate

The structure of **diethyl 2-hydroxypentanedioate** possesses seven unique carbon environments, which should result in seven distinct signals in a proton-decoupled ¹³C NMR

spectrum. The chemical shift of each carbon is primarily influenced by its local electronic environment, including hybridization and proximity to electronegative atoms like oxygen.[5][6]

Caption: Molecular structure of **diethyl 2-hydroxypentanedioate** with carbon atoms numbered for NMR assignment.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[7][8]

Carbon Atom	Hybridization	Chemical Environment	Predicted Chemical Shift (ppm)	Rationale
C1	sp ²	Ester Carbonyl	170-175	Carbonyl carbons are highly deshielded due to the double bond to an electronegative oxygen atom.[6] [9]
C2	sp ³	CH-OH	65-75	The attached electronegative hydroxyl group causes a significant downfield shift.[6] [10]
C3	sp ³	CH ₂	28-35	Standard aliphatic methylene carbon, shifted slightly downfield by the adjacent C2 with its hydroxyl group.
C4	sp ³	CH ₂	20-28	Aliphatic methylene carbon, influenced by the C5 ester group.
C5	sp ²	Ester Carbonyl	172-177	Similar to C1, this carbonyl carbon is

				significantly deshielded.[6][9]
C1', C5'	sp ³	O-CH ₂ (Ethyl)	60-65	Methylene carbons directly bonded to the ester oxygen are deshielded.[6]
C1'', C5''	sp ³	CH ₃ (Ethyl)	13-16	Terminal methyl carbons of the ethyl groups, appearing in the typical upfield aliphatic region.

Theoretical Basis of ¹³C NMR Chemical Shifts

The predicted chemical shifts are governed by several key factors:

- Electronegativity: The presence of highly electronegative oxygen atoms in the hydroxyl and ester groups withdraws electron density from adjacent carbon atoms.[6][10] This "deshielding" effect reduces the strength of the magnetic field required for resonance, resulting in a downfield shift to a higher ppm value. This is most pronounced for the carbonyl carbons (C1, C5), the carbon bearing the hydroxyl group (C2), and the methylene carbons of the ethyl esters (C1', C5').[5][6]
- Hybridization: The hybridization state of the carbon atom significantly impacts its chemical shift. The sp²-hybridized carbonyl carbons (C1, C5) resonate much further downfield (170-220 ppm) compared to the sp³-hybridized carbons (0-90 ppm) that constitute the rest of the molecule's backbone and ethyl groups.[6][9]
- Inductive Effects: The electron-withdrawing effects of the oxygen atoms are transmitted through the carbon skeleton, though this effect diminishes with distance.[10] This explains the subtle differences in the chemical shifts of the aliphatic methylene carbons (C3 and C4).

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ^{13}C NMR spectrum of **diethyl 2-hydroxypentanedioate**, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Sample Preparation

- Solvent Selection: Choose a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl_3) or acetone-d₆. The solvent should be free of impurities that could interfere with the spectrum.[11]
- Concentration: Dissolve approximately 10-50 mg of **diethyl 2-hydroxypentanedioate** in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[12]
- Reference Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference standard, defining the 0 ppm point in the spectrum.[9]

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer, but may be adjusted based on the specific instrument and sample concentration.

- Experiment: ^{13}C with proton decoupling (e.g., zgpg30 on a Bruker instrument).
- Pulse Angle: 30-45 degrees to allow for faster repetition rates.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds. While longer delays are needed for strict quantification, this value is a good starting point for routine structural confirmation.[12]
- Number of Scans (NS): 128-1024 scans, depending on the sample concentration. The low natural abundance of ^{13}C necessitates multiple scans to achieve an adequate signal-to-noise ratio.[9]
- Temperature: 298 K (25 °C).

III. Data Processing

- Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
- Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.
- Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl_3 at 77.16 ppm).[13]



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Caption: Experimental workflow for acquiring a ^{13}C NMR spectrum.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive assignment of each carbon signal, two-dimensional (2D) NMR experiments are invaluable.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[14] By analyzing the cross-peaks in an HSQC spectrum, one can definitively link each protonated carbon signal to its corresponding proton signal in the ^1H NMR spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart.[14] This is particularly useful for assigning quaternary carbons (like the carbonyls in this molecule) and for piecing together the carbon skeleton by observing long-range correlations. For example, the protons of the ethyl CH_2 groups will show correlations to the carbonyl carbons, confirming their connectivity.

By employing a combination of 1D ^{13}C NMR and 2D HSQC/HMBC experiments, researchers can achieve a complete and unambiguous assignment of the ^{13}C NMR spectrum of **diethyl 2-**

hydroxypentanedioate, ensuring the highest level of scientific integrity in its structural characterization.

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